REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].C([O-])(=O)C.[Na+].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:19](=O)[CH3:20])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18]>O.C(O)C>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([C:19](=[N:2][OH:3])[CH3:20])[CH:14]=[CH:15][C:16]=1[O:17][CH3:18] |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.41 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C(C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid was dried in vacuo (60° C., <1 mm)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(C)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.68 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |